N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide
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Overview
Description
N’~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE is a hydrazone derivative of nicotinic acid. Hydrazones are known for their complex biological properties, including antifungal, antitumor, antituberculosis, and anticonvulsant activities
Preparation Methods
Synthetic Routes and Reaction Conditions
N’~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE can be synthesized through a condensation reaction between nicotinic acid hydrazide and 2-naphthaldehyde. The reaction typically occurs in a methanol solution, where equimolar amounts of the reactants are mixed and heated . The reaction can be represented as follows:
Nicotinic acid hydrazide+2-naphthaldehyde→N’ 3 -(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE
Industrial Production Methods
While specific industrial production methods for N’~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can coordinate with metal ions, forming stable complexes that exhibit enhanced biological activities . These metal complexes can interfere with bacterial cell walls, DNA replication, and other vital processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-furfurylidene)pyridine-3-carbohydrazide
- N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
- N’-(1-Naphthylmethylene)nicotinohydrazide
Uniqueness
N’~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE stands out due to its unique naphthylmethylene group, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to form stable metal complexes and exhibit potent biological activities .
Properties
Molecular Formula |
C17H13N3O |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13N3O/c21-17(16-6-3-9-18-12-16)20-19-11-13-7-8-14-4-1-2-5-15(14)10-13/h1-12H,(H,20,21)/b19-11+ |
InChI Key |
TYJCONRBZCIAKR-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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